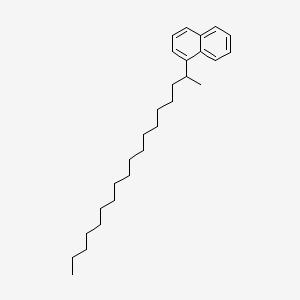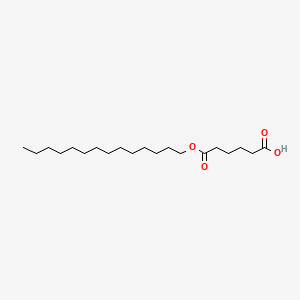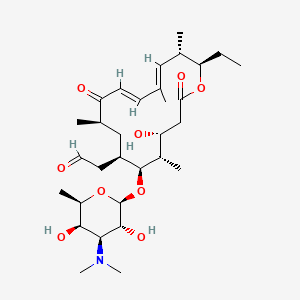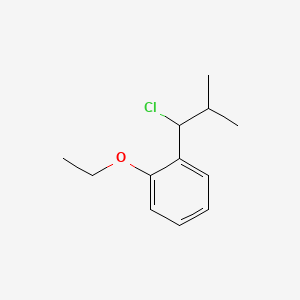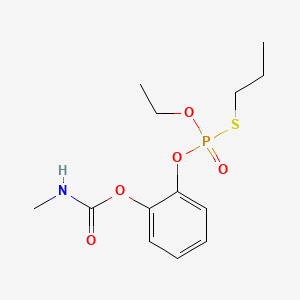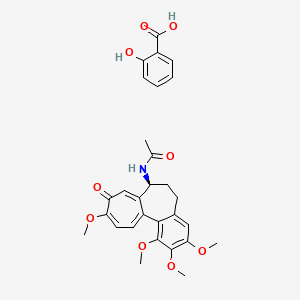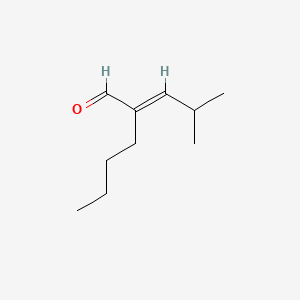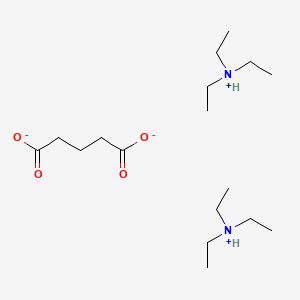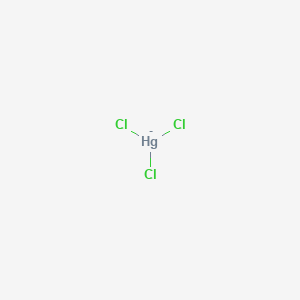
Trichloromercury(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloromercurate(1-) is an anionic complex of mercury with the chemical formula [HgCl3]- It is a coordination compound where a central mercury atom is bonded to three chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichloromercurate(1-) can be synthesized through the reaction of mercury(II) chloride with a suitable chloride source under controlled conditions. One common method involves the slow evaporation process, where mercury(II) chloride is reacted with an organic cation such as 4-chloroaniline in an aqueous solution. The resulting product is then crystallized through slow evaporation .
Industrial Production Methods
In industrial settings, the production of trichloromercurate(1-) typically involves the reaction of mercury(II) chloride with a chloride salt in a solvent such as water or ethanol. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex. The product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Trichloromercurate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: In these reactions, one or more chloride ions in the complex can be replaced by other ligands such as bromide or iodide ions.
Redox Reactions: The mercury center in trichloromercurate(1-) can participate in oxidation-reduction reactions, where it can be reduced to elemental mercury or oxidized to higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve the use of halide salts (e.g., sodium bromide or sodium iodide) in aqueous or alcoholic solutions. The reaction conditions include moderate temperatures and neutral to slightly acidic pH.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like potassium permanganate can be used under controlled conditions to achieve the desired redox transformations.
Major Products Formed
Substitution Reactions: The major products are the substituted halomercurate complexes, such as [HgBr3]- or [HgI3]-.
Redox Reactions: The products can include elemental mercury, mercury(I) chloride, or other mercury-containing species depending on the specific reaction conditions.
Applications De Recherche Scientifique
Trichloromercurate(1-) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other mercury-containing compounds.
Biology: The compound has been studied for its interactions with biological molecules and its potential use as an antimicrobial agent.
Medicine: Research has explored its potential use in medical diagnostics and as a therapeutic agent, although its toxicity limits its practical applications.
Mécanisme D'action
The mechanism by which trichloromercurate(1-) exerts its effects involves the interaction of the mercury center with various molecular targets. In biological systems, the compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The chloride ligands also play a role in stabilizing the complex and facilitating its interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromercurate(1-): This compound has two chloride ligands instead of three and exhibits different chemical and physical properties.
Tetrabromomercurate(1-): This compound contains four bromide ligands and has distinct reactivity compared to trichloromercurate(1-).
Uniqueness
Trichloromercurate(1-) is unique due to its specific coordination environment and the stability provided by the three chloride ligands. This stability makes it a useful reagent in various chemical reactions and industrial processes.
Propriétés
Numéro CAS |
14988-07-9 |
|---|---|
Formule moléculaire |
Cl3Hg- |
Poids moléculaire |
306.95 g/mol |
Nom IUPAC |
trichloromercury(1-) |
InChI |
InChI=1S/3ClH.Hg/h3*1H;/q;;;+2/p-3 |
Clé InChI |
QKBUAEBYBWUDMV-UHFFFAOYSA-K |
SMILES canonique |
Cl[Hg-](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


